

Unraveling XMT-1519 Conjugate-1: A Technical Deep Dive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: XMT-1519 conjugate-1

Cat. No.: B12396827

[Get Quote](#)

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of **XMT-1519 conjugate-1** and its role in the antibody-drug conjugate (ADC), anetumab ravtansine. This document collates key quantitative data, outlines experimental methodologies from preclinical studies, and visualizes the underlying biological mechanisms.

Core Compound Specifications

XMT-1519 conjugate-1 is a critical component in the synthesis of the antibody-drug conjugate anetumab ravtansine (also known as BAY 94-9343). It functions as the drug-linker portion that is attached to a monoclonal antibody.

| Property | Value | Source |
|-------------------|----------------|---------------------|
| Molecular Weight | 2357.39 g/mol | [1] |
| Molecular Formula | C101H149N23O42 | [1] |
| CAS Number | 2720500-19-4 | [1] |

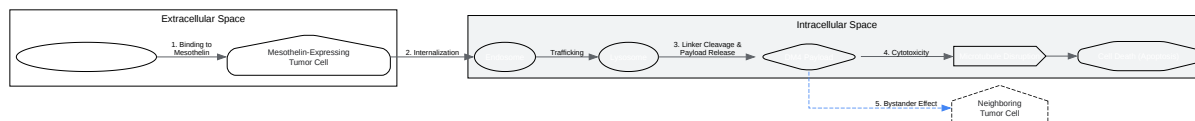
The Antibody-Drug Conjugate: Anetumab Ravtansine

XMT-1519 conjugate-1 is conjugated to the HER-2 monoclonal antibody Calotatug (XMT-1519) to form the ADC anetumab ravtansine.[1][2] This ADC is designed to target tumors expressing specific antigens. Anetumab ravtansine itself consists of a human anti-mesothelin antibody linked to the maytansinoid tubulin inhibitor DM4 via a reducible disulfide linker.[3][4] This targeted delivery system enhances the therapeutic window of the cytotoxic payload.

Mechanism of Action: A Targeted Assault on Cancer Cells

The mechanism of action for anetumab ravtansine, the final ADC product utilizing a conjugate similar to **XMT-1519 conjugate-1**, follows a multi-step process designed for targeted cytotoxicity.

- **Target Binding:** The monoclonal antibody component of the ADC specifically binds to mesothelin, a protein overexpressed on the surface of various tumor cells, including ovarian and pancreatic cancers, as well as mesothelioma.[3][4]
- **Internalization:** Upon binding, the ADC-mesothelin complex is internalized by the cancer cell through endocytosis.[5] The complex is then trafficked through the endosomal pathway to lysosomes.[5]
- **Payload Release:** Inside the lysosome, the linker connecting the antibody and the cytotoxic payload is cleaved.[6] In the case of anetumab ravtansine, the disulfide-based linker is reduced, releasing the potent microtubule inhibitor, DM4.[3]
- **Cytotoxicity:** The released DM4 payload disrupts microtubule dynamics within the cancer cell.[4] This interference with the cellular machinery ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[5]
- **Bystander Effect:** A key feature of some ADCs, including anetumab ravtansine, is the "bystander effect." [3][7] The released, cell-permeable cytotoxic payload can diffuse out of the targeted cancer cell and kill neighboring tumor cells, even if they do not express the target antigen. This is particularly advantageous in treating tumors with heterogeneous antigen expression.[3]



[Click to download full resolution via product page](#)

Fig. 1: Mechanism of action for anetumab ravtansine.

Preclinical Experimental Insights

Anetumab ravtansine has undergone extensive preclinical evaluation to determine its efficacy and mechanism of action.

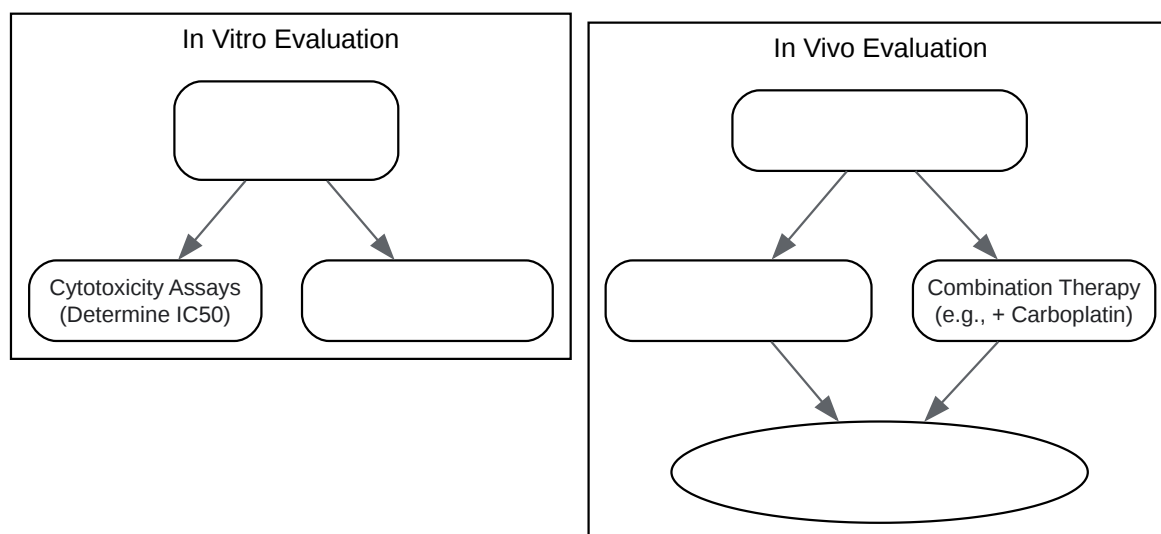
In Vitro Studies

- **Cell Lines:** Studies have utilized various cancer cell lines with differing levels of mesothelin expression, such as the OVCAR-3 human ovarian cancer cell line.[5]
- **Cytotoxicity Assays:** The potency of anetumab ravtansine was evaluated through cytotoxicity assays, demonstrating an IC50 of 0.72 nM in mesothelin-expressing cells.[7]
- **Mechanism of Action Analysis:** Western blot analysis in OVCAR-3 cells treated with anetumab ravtansine showed increases in markers of DNA damage and apoptosis, such as cleaved PARP1 and γH2AX.[5]

In Vivo Studies

- **Xenograft Models:** The antitumor activity of anetumab ravtansine has been demonstrated in various xenograft models, including those derived from ovarian cancer patients.[5]
- **Combination Therapies:** Preclinical studies have explored the efficacy of anetumab ravtansine in combination with other therapeutic agents. For instance, it has shown additive

effects when combined with the PI3K inhibitor copanlisib and the chemotherapy agent carboplatin in ovarian cancer models.[5]



[Click to download full resolution via product page](#)

Fig. 2: Preclinical experimental workflow for anetumab ravtansine.

Clinical Development

Anetumab ravtansine has progressed into clinical trials for patients with advanced solid tumors known to express mesothelin, including mesothelioma, ovarian, and pancreatic cancers.[8] Phase I trials have established a manageable safety profile and determined recommended doses for further studies.[8] Clinical activity, including partial and complete responses, has been observed in heavily pretreated patients.[8]

Summary of Key Quantitative Data

| Parameter | Value | Context | Source |
|-------------------------------|-------------------------|--|--------|
| IC50 | 0.72 nM | In vitro cytotoxicity in mesothelin-expressing cells | [7][8] |
| Maximum Tolerated Dose | 6.5 mg/kg every 3 weeks | Phase I clinical trial | [8] |
| Maximum Tolerated Dose | 2.2 mg/kg weekly | Phase I clinical trial | [8] |
| Objective Response Rate (ORR) | - | Varied by cancer type and dosage in Phase I | [8] |

In conclusion, **XMT-1519 conjugate-1** is a pivotal drug-linker component that, when conjugated to the Calotatug antibody, forms the potent anti-cancer agent anetumab ravtansine. The targeted delivery of the DM4 payload to mesothelin-expressing tumors, coupled with a bystander effect, provides a promising therapeutic strategy that has shown significant antitumor activity in preclinical models and early clinical trials. Further research and clinical development will continue to elucidate the full potential of this antibody-drug conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. Anetumab ravtansine inhibits tumor growth and shows additive effect in combination with targeted agents and chemotherapy in mesothelin-expressing human ovarian cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adcreview.com [adcreview.com]
- To cite this document: BenchChem. [Unraveling XMT-1519 Conjugate-1: A Technical Deep Dive]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12396827#molecular-weight-of-xmt-1519-conjugate-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com